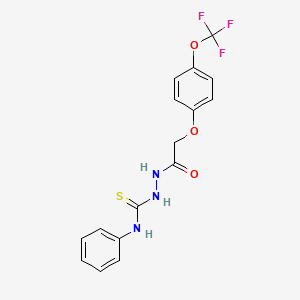
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group, a phenoxyacetyl group, and a phenylthiosemicarbazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-trifluoromethoxyphenol with acetic anhydride under acidic conditions to form 4-trifluoromethoxyphenoxyacetic acid.
Acylation reaction: The phenoxyacetic acid is then reacted with thiosemicarbazide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thiosemicarbazide derivative.
Final product formation: The intermediate is further reacted with phenyl isothiocyanate under controlled conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反应分析
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiosemicarbazide moiety into corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated moieties for enhanced stability and performance.
作用机制
The mechanism of action of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the thiosemicarbazide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
Trifluoromethylated sulfonamides: Used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Phenoxyacetic acid derivatives: Commonly used in herbicides and plant growth regulators.
The uniqueness of this compound lies in its combination of trifluoromethoxy and thiosemicarbazide moieties, which confer distinct chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
1-phenyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)25-13-8-6-12(7-9-13)24-10-14(23)21-22-15(26)20-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,23)(H2,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANZTUKFAMTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
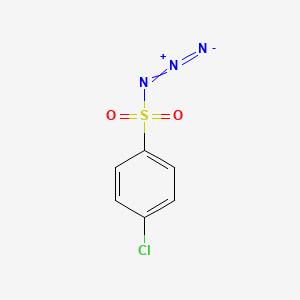
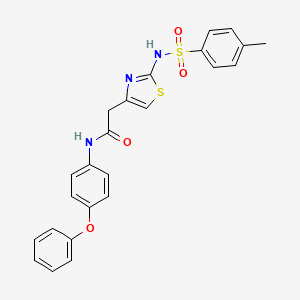
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
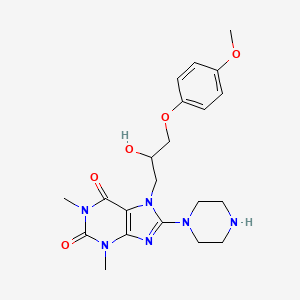

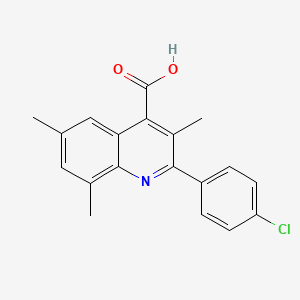
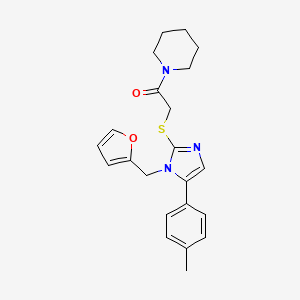
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)
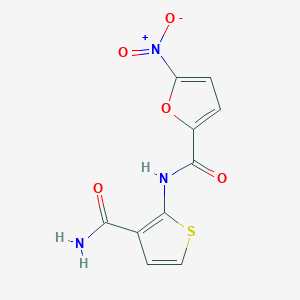
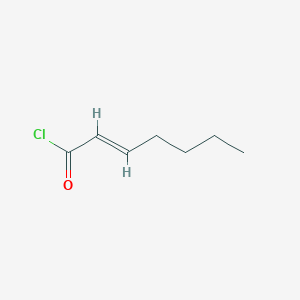
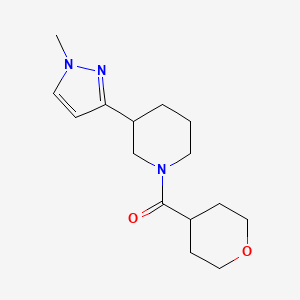
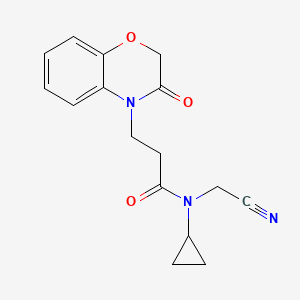
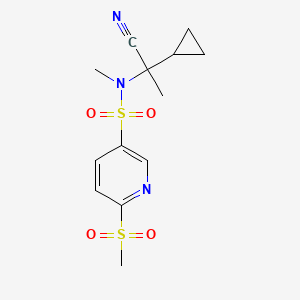
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
